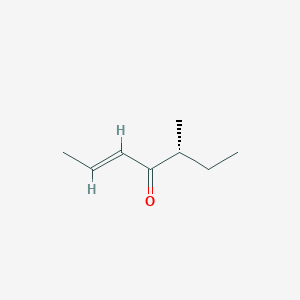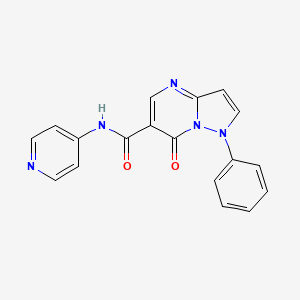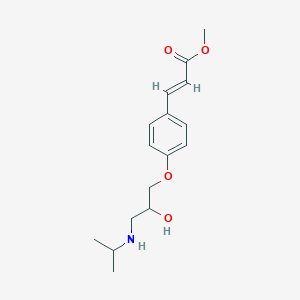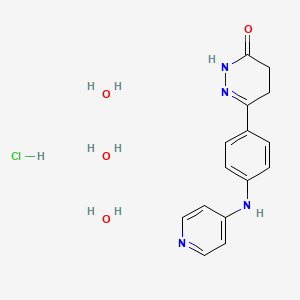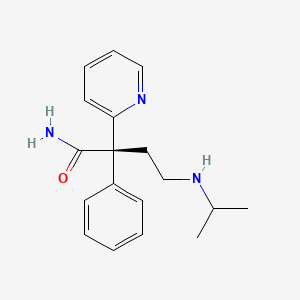
(E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid is a complex organic compound that features a piperidine ring, a benzoic acid moiety, and a butenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Butenyl Group: The butenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Coupling with Benzoic Acid: The final step involves coupling the piperidine-butenyl intermediate with benzoic acid using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoic acid moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and synthetic pathways.
Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
作用機序
The mechanism of action of (E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It could modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine-based pharmaceuticals.
Benzoic Acid Derivatives: Compounds such as benzocaine and other benzoic acid esters.
特性
CAS番号 |
89605-74-3 |
|---|---|
分子式 |
C24H28N2O3 |
分子量 |
392.5 g/mol |
IUPAC名 |
4-[2-oxo-2-[[(E)-1-(2-piperidin-1-ylphenyl)but-1-enyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C24H28N2O3/c1-2-8-21(20-9-4-5-10-22(20)26-15-6-3-7-16-26)25-23(27)17-18-11-13-19(14-12-18)24(28)29/h4-5,8-14H,2-3,6-7,15-17H2,1H3,(H,25,27)(H,28,29)/b21-8+ |
InChIキー |
GZVRIPWGWKOZJZ-ODCIPOBUSA-N |
異性体SMILES |
CC/C=C(\C1=CC=CC=C1N2CCCCC2)/NC(=O)CC3=CC=C(C=C3)C(=O)O |
正規SMILES |
CCC=C(C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


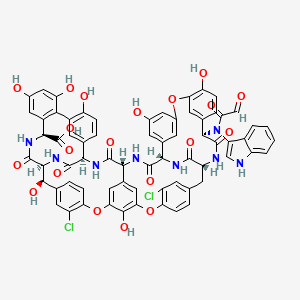
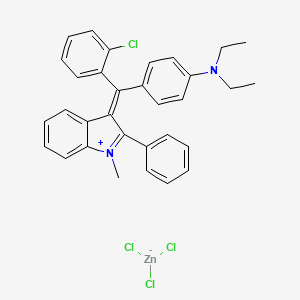
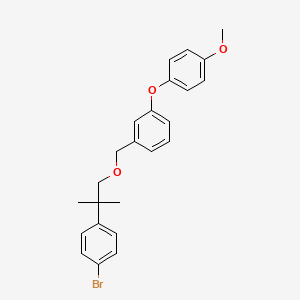
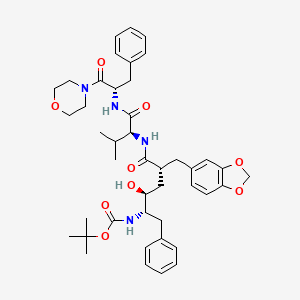
![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)

